molecular formula C8H5N3O4 B1422084 3-Methyl-2,6-dinitrobenzonitrile CAS No. 948-30-1

3-Methyl-2,6-dinitrobenzonitrile

Cat. No. B1422084
CAS RN: 948-30-1
M. Wt: 207.14 g/mol
InChI Key: GWFIKVZNVDFMQB-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dinitrobenzonitrile is a chemical compound with the molecular formula C8H5N3O4 . It is also known as 4-cyano-2,6-dinitrotoluene .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2,6-dinitrobenzonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 207.143 Da .

Scientific Research Applications

Application 1: Antioxidant and Antibacterial Activities

  • Summary of the Application: Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been found to have antioxidant and antibacterial activities .
  • Methods of Application: The compounds were synthesized and their products were analyzed with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Application 2: Solubility Studies

  • Summary of the Application: The solubility of 3-methyl-2-nitrobenzoic acid in nine organic solvents was determined using the isothermal saturation method over a temperature range from 283.15 to 318.15 K under atmospheric pressure (101.2 kPa) .
  • Methods of Application: The solubility data of 3-methyl-2-nitrobenzoic acid in the studied solvents was correlated by using the λh equation, Wilson model and NRTL model .
  • Results or Outcomes: The solubility of 3-methyl-2-nitrobenzoic acid in the solvents increased with a rise of temperature. The solubilities obey the following order from high to low in different solvents: 1,4-dioxane > acetone > NMP > methanol > ethanol > (ethyl acetate, isopropanol) > n-propanol > acetonitrile .

properties

IUPAC Name

3-methyl-2,6-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c1-5-2-3-7(10(12)13)6(4-9)8(5)11(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFIKVZNVDFMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,6-dinitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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